1-(2,5-Dichlorobenzyl)-3-phenyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
1-(2,5-Dichlorobenzyl)-3-phenyl-1H-pyrazole-5-carbohydrazide is a synthetic organic compound characterized by its unique chemical structure, which includes a dichlorobenzyl group, a phenyl group, and a pyrazole ring
Preparation Methods
The synthesis of 1-(2,5-Dichlorobenzyl)-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Chloromethylation: The initial step involves the chloromethylation of p-dichlorobenzene to produce 2,5-dichlorobenzyl chloride.
Formation of Pyrazole Ring: The next step involves the reaction of 2,5-dichlorobenzyl chloride with hydrazine hydrate and phenylhydrazine to form the pyrazole ring.
Carbohydrazide Formation: Finally, the pyrazole intermediate is reacted with carbohydrazide under controlled conditions to yield the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
1-(2,5-Dichlorobenzyl)-3-phenyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,5-Dichlorobenzyl)-3-phenyl-1H-pyrazole-5-carbohydrazide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorobenzyl)-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
1-(2,5-Dichlorobenzyl)-3-phenyl-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:
2,4-Dichlorobenzyl Alcohol: Known for its antiseptic properties and used in throat lozenges.
Amylmetacresol: Another antiseptic compound used in combination with dichlorobenzyl alcohol for treating throat infections.
Hexylresorcinol: An antiseptic and anesthetic compound used in various medicinal formulations.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties, making it a valuable compound for diverse scientific research applications.
Properties
Molecular Formula |
C17H14Cl2N4O |
---|---|
Molecular Weight |
361.2 g/mol |
IUPAC Name |
2-[(2,5-dichlorophenyl)methyl]-5-phenylpyrazole-3-carbohydrazide |
InChI |
InChI=1S/C17H14Cl2N4O/c18-13-6-7-14(19)12(8-13)10-23-16(17(24)21-20)9-15(22-23)11-4-2-1-3-5-11/h1-9H,10,20H2,(H,21,24) |
InChI Key |
GRQPYDORTJKNSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)NN)CC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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